molecular formula C6H11N3O5 B1452538 alpha-D-mannopyranosyl azide CAS No. 51970-29-7

alpha-D-mannopyranosyl azide

Cat. No.: B1452538
CAS No.: 51970-29-7
M. Wt: 205.17 g/mol
InChI Key: KSRDTSABQYNYMP-PQMKYFCFSA-N
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Description

Alpha-D-mannopyranosyl azide is a useful research compound. Its molecular formula is C6H11N3O5 and its molecular weight is 205.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Alpha-D-mannopyranosyl azide plays a significant role in biochemical reactions, particularly in glycosylation. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is glycosyltransferase, which facilitates the transfer of glycosyl groups to specific substrates. This interaction is crucial for the formation of glycopeptides and glycoproteins. Additionally, this compound is involved in the modification and synthesis of monosaccharides, contributing to the structural diversity of glycoconjugates .

Cellular Effects

This compound influences various cellular processes and functions. It affects cell signaling pathways by modifying glycoproteins on the cell surface, which play a role in cell-cell communication and signal transduction. This compound also impacts gene expression by altering the glycosylation patterns of transcription factors and other regulatory proteins. Furthermore, this compound can influence cellular metabolism by participating in the synthesis and modification of glycosylated metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to glycosyltransferases and other enzymes involved in glycosylation, facilitating the transfer of glycosyl groups to target molecules. This binding interaction can lead to enzyme activation or inhibition, depending on the specific context. Additionally, this compound can induce changes in gene expression by modifying the glycosylation patterns of transcription factors, thereby influencing their activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in glycosylation patterns and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance glycosylation processes and improve cellular function. At high doses, this compound can exhibit toxic effects, leading to adverse outcomes such as cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glycosylation. It interacts with enzymes such as glycosyltransferases and glycosidases, which are responsible for the synthesis and modification of glycosylated molecules. These interactions can affect metabolic flux and alter the levels of specific metabolites. Additionally, this compound can influence the activity of cofactors involved in glycosylation processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound to specific cellular compartments. The distribution of this compound can affect its localization and accumulation, influencing its activity and function within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can impact its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in glycosylation processes and interactions with specific biomolecules. The subcellular localization of this compound can also affect its stability and degradation within the cell .

Properties

IUPAC Name

(2S,3S,4S,5S,6R)-2-azido-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O5/c7-9-8-6-5(13)4(12)3(11)2(1-10)14-6/h2-6,10-13H,1H2/t2-,3-,4+,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRDTSABQYNYMP-PQMKYFCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)N=[N+]=[N-])O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)N=[N+]=[N-])O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51970-29-7
Record name alpha-D-Mannopyranosyl azide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

Q1: What was the key finding of the research paper regarding 2,3,4,6-tetra-O-acetyl-D-mannopyranosyl azide?

A1: The research primarily focused on determining the anomeric configurations of 2,3,4,6-tetra-O-acetyl-D-mannopyranosyl azide. The study successfully distinguished and confirmed the structures of both the α and β anomers of 2,3,4,6-tetra-O-acetyl-D-mannopyranosyl azide using X-ray crystallography and 1D NOESY NMR techniques []. This structural elucidation is crucial for understanding the compound's reactivity and potential applications in various chemical syntheses.

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